Cas no 74635-61-3 (3alpha-(Angeloyloxy)kaur-16-en-18-oic acid)
3alpha-(Angeloyloxy)kaur-16-en-18-oic acid Chemical and Physical Properties
Names and Identifiers
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- Kaur-16-en-18-oic acid, 3-[[(2Z)-2-methyl-1-oxo-2-butenyl]oxy]-, (3a,4a)-
- 2-(Diphenylmethoxy)propanenitrile
- ENT-3BETA-ANGELOYLOXYKAUR-16-EN-19-OIC ACID
- ent-3β-Angeloyloxykaur-16-en-19-oic acid
- Kaur-16-en-18-oic acid, 3-[[(2Z)-2-methyl-1-oxo-2-butenyl]oxy]-,(3a,4a)-
- FS-9406
- CHEMBL4746391
- 74635-61-3
- (1S,4S,5S,6R,9S,10R,13R)-5,9-dimethyl-6-[(Z)-2-methylbut-2-enoyl]oxy-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid
- 3alpha-(Angeloyloxy)kaur-16-en-18-oic acid
-
- Inchi: 1S/C25H36O4/c1-6-15(2)21(26)29-20-10-11-23(4)18(24(20,5)22(27)28)9-12-25-13-16(3)17(14-25)7-8-19(23)25/h6,17-20H,3,7-14H2,1-2,4-5H3,(H,27,28)/b15-6-/t17-,18+,19+,20-,23-,24+,25-/m1/s1
- InChI Key: HCVOJPQEMAKKFV-TXPCZTDQSA-N
- SMILES: O(C(/C(=C\C)/C)=O)[C@@H]1CC[C@]2(C)[C@@H]([C@@]1(C(=O)O)C)CC[C@]13CC(=C)[C@H](CC[C@H]12)C3
Computed Properties
- Exact Mass: 237.11500
- Monoisotopic Mass: 400.26135963g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 29
- Rotatable Bond Count: 4
- Complexity: 782
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 7
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- XLogP3: 5.9
- Topological Polar Surface Area: 63.6Ų
Experimental Properties
- Color/Form: Powder
- Density: 1.1±0.1 g/cm3
- Boiling Point: 514.2±50.0 °C at 760 mmHg
- Flash Point: 167.5±23.6 °C
- PSA: 33.02000
- LogP: 3.70468
- Vapor Pressure: 0.0±2.9 mmHg at 25°C
3alpha-(Angeloyloxy)kaur-16-en-18-oic acid Security Information
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:Store at 4 ℃, better at -4 ℃
3alpha-(Angeloyloxy)kaur-16-en-18-oic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | E54750-5 mg |
Kaur-16-en-18-oic acid, 3-[[(2Z)-2-methyl-1-oxo-2-butenyl]oxy]-,
(3a,4a)- |
74635-61-3 | 5mg |
¥5600.0 | 2021-09-09 | ||
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN3948-1 mg |
ent-3Beta-Angeloyloxykaur-16-en-19-oic acid |
74635-61-3 | 1mg |
¥2835.00 | 2022-04-26 | ||
| TargetMol Chemicals | TN3948-1 ml * 10 mm |
ent-3Beta-Angeloyloxykaur-16-en-19-oic acid |
74635-61-3 | 1 ml * 10 mm |
¥ 4040 | 2024-07-19 | ||
| A2B Chem LLC | AH18699-5mg |
ent-3β-Angeloyloxykaur-16-en-19-oic acid |
74635-61-3 | 5mg |
$702.00 | 2024-04-19 | ||
| TargetMol Chemicals | TN3948-5 mg |
ent-3Beta-Angeloyloxykaur-16-en-19-oic acid |
74635-61-3 | 98% | 5mg |
¥ 3,940 | 2023-07-10 | |
| TargetMol Chemicals | TN3948-1 mL * 10 mM (in DMSO) |
ent-3Beta-Angeloyloxykaur-16-en-19-oic acid |
74635-61-3 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 4040 | 2023-09-15 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | E54750-5mg |
Kaur-16-en-18-oic acid, 3-[[(2Z)-2-methyl-1-oxo-2-butenyl]oxy]-,
(3a,4a)- |
74635-61-3 | 5mg |
¥5600.0 | 2023-09-07 | ||
| TargetMol Chemicals | TN3948-5mg |
ent-3Beta-Angeloyloxykaur-16-en-19-oic acid |
74635-61-3 | 5mg |
¥ 3940 | 2024-07-19 |
3alpha-(Angeloyloxy)kaur-16-en-18-oic acid Related Literature
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Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
Additional information on 3alpha-(Angeloyloxy)kaur-16-en-18-oic acid
Comprehensive Analysis of 3alpha-(Angeloyloxy)kaur-16-en-18-oic acid (CAS No. 74635-61-3): Properties, Applications, and Research Insights
3alpha-(Angeloyloxy)kaur-16-en-18-oic acid (CAS No. 74635-61-3) is a bioactive diterpenoid derivative that has garnered significant attention in phytochemistry and pharmacological research. This compound belongs to the kaurane family, characterized by its unique angeloyloxy moiety at the C-3α position. Its molecular structure combines a kaur-16-ene skeleton with a carboxylic acid group at C-18, making it a subject of interest for its potential therapeutic properties.
Recent studies highlight the growing demand for natural-derived compounds like 3alpha-(Angeloyloxy)kaur-16-en-18-oic acid in drug discovery, particularly for its anti-inflammatory and antioxidant activities. Researchers are exploring its mechanism of action in modulating cellular pathways, aligning with the current trend toward precision medicine and nutraceutical development. The compound’s structural complexity also makes it a candidate for semi-synthetic modifications, addressing queries like "How to enhance bioavailability of diterpenoids?"—a frequently searched topic in pharmacokinetics forums.
From a botanical perspective, 3alpha-(Angeloyloxy)kaur-16-en-18-oic acid is often isolated from plants of the Isodon genus, which are traditionally used in herbal medicine. This connection to ethnopharmacology resonates with the rising consumer interest in plant-based therapeutics and sustainability. Analytical techniques such as HPLC-MS and NMR spectroscopy are critical for its identification, reflecting the importance of quality control in natural product research—a hot topic in ISO-certified laboratories.
The compound’s potential applications extend to cosmeceuticals, where its anti-aging properties are under investigation. Searches like "diterpenes in skincare" have surged, linking to studies on 3alpha-(Angeloyloxy)kaur-16-en-18-oic acid’s ability to inhibit matrix metalloproteinases (MMPs). Such findings align with the clean beauty movement, emphasizing science-backed ingredients. Additionally, its role in signal transduction pathways offers insights for cancer research, though further in vivo validation is needed.
In summary, 3alpha-(Angeloyloxy)kaur-16-en-18-oic acid (CAS No. 74635-61-3) represents a multifaceted compound bridging traditional knowledge and modern science. Its exploration addresses key industry demands, from green chemistry to personalized healthcare, while answering prevalent search queries about diterpenoid efficacy and safety. Future research may unlock its full commercial potential, particularly in biotechnology and functional foods.
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